2-methoxy-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-5-nitroaniline
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Overview
Description
(2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine is an organic compound with the molecular formula C15H14N2O3S and a molecular weight of 302.35 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and a methylsulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine typically involves the condensation of 2-methoxy-5-nitroaniline with 4-(methylsulfanyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles, such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the methoxy and methylsulfanyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- (2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine
- 2-methoxy-N-(2-methoxy-5-nitrophenyl)-4-(methylsulfanyl)benzamide
Uniqueness
(2-methoxy-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine is unique due to the specific combination of functional groups it possesses The presence of the methoxy, nitro, and methylsulfanyl groups imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C15H14N2O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-1-(4-methylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C15H14N2O3S/c1-20-15-8-5-12(17(18)19)9-14(15)16-10-11-3-6-13(21-2)7-4-11/h3-10H,1-2H3 |
InChI Key |
KPNKLBXMURHFHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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